molecular formula C8H8O2S B3324728 6,6-Dimethylthieno[2,3-c]furan-4(6H)-one CAS No. 1951483-73-0

6,6-Dimethylthieno[2,3-c]furan-4(6H)-one

Cat. No. B3324728
CAS RN: 1951483-73-0
M. Wt: 168.21 g/mol
InChI Key: MDPWAXFQGBBQET-UHFFFAOYSA-N
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Description

6,6-Dimethylthieno[2,3-c]furan-4(6H)-one, also known as DMFO, is a heterocyclic compound that has gained attention in recent years due to its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 6,6-Dimethylthieno[2,3-c]furan-4(6H)-one is not well understood. However, it is believed to act as a π-conjugated system, which allows it to participate in electron transfer reactions. This property makes it useful in the development of organic semiconductors.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 6,6-Dimethylthieno[2,3-c]furan-4(6H)-one. However, it has been shown to be non-toxic to cells in vitro, indicating that it may have potential as a biocompatible material for use in medical applications.

Advantages and Limitations for Lab Experiments

One advantage of 6,6-Dimethylthieno[2,3-c]furan-4(6H)-one is its ease of synthesis, which makes it readily available for use in lab experiments. However, its limited solubility in common solvents can make it difficult to work with in certain applications.

Future Directions

There are several future directions for research on 6,6-Dimethylthieno[2,3-c]furan-4(6H)-one. One area of interest is the development of new organic semiconductors using 6,6-Dimethylthieno[2,3-c]furan-4(6H)-one as a building block. Additionally, further research is needed to fully understand the mechanism of action of 6,6-Dimethylthieno[2,3-c]furan-4(6H)-one and its potential applications in medical research. Finally, the development of new synthesis methods for 6,6-Dimethylthieno[2,3-c]furan-4(6H)-one could lead to improved yields and more efficient production of this compound.

Scientific Research Applications

6,6-Dimethylthieno[2,3-c]furan-4(6H)-one has been shown to have potential applications in scientific research, particularly in the field of organic electronics. It has been used as a building block for the synthesis of organic semiconductors, which are materials that can conduct electricity. These materials have potential applications in the development of electronic devices such as solar cells, light-emitting diodes, and transistors.

properties

IUPAC Name

6,6-dimethylthieno[2,3-c]furan-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2S/c1-8(2)6-5(3-4-11-6)7(9)10-8/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDPWAXFQGBBQET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CS2)C(=O)O1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,6-Dimethylthieno[2,3-c]furan-4(6H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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